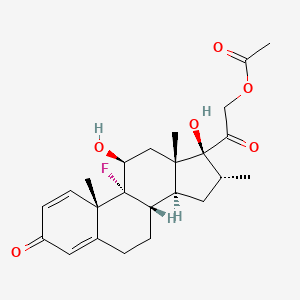
17-epi-Dexamethasone-21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-epi-Dexamethasone-21-acetate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is a derivative of dexamethasone, a potent anti-inflammatory and immunosuppressant agent. The compound is characterized by its molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dexamethasone-21-acetate typically involves the acetylation of 17-epi-Dexamethasone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and verification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 17-epi-Dexamethasone-21-acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
Applications De Recherche Scientifique
Chemistry: In chemistry, 17-epi-Dexamethasone-21-acetate is used as a reference standard for analytical methods, including chromatography and spectroscopy .
Biology: In biological research, the compound is utilized to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .
Medicine: Medically, this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. It is also used in ocular research to model glaucoma and other eye conditions .
Industry: In the pharmaceutical industry, the compound is employed in the development and testing of new drug formulations and delivery systems .
Mécanisme D'action
17-epi-Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation .
Molecular Targets and Pathways: The primary molecular target is the glucocorticoid receptor. The downstream pathways involve the suppression of pro-inflammatory cytokines and the inhibition of the arachidonic acid pathway .
Comparaison Avec Des Composés Similaires
Dexamethasone: A closely related compound with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with comparable therapeutic effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness: 17-epi-Dexamethasone-21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and therapeutic outcomes compared to other glucocorticoids .
Propriétés
Formule moléculaire |
C24H31FO6 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24-/m1/s1 |
Clé InChI |
AKUJBENLRBOFTD-WJSUBCRMSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)COC(=O)C)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
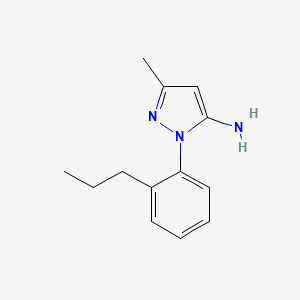
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
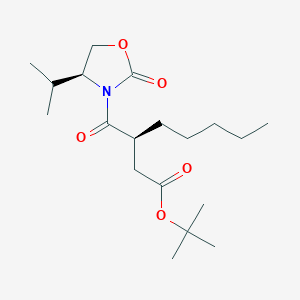
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
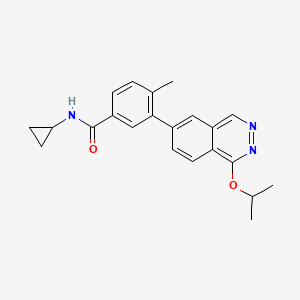

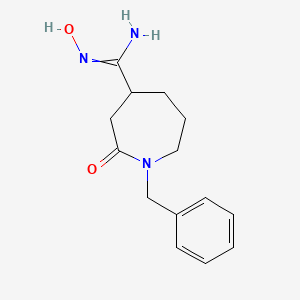
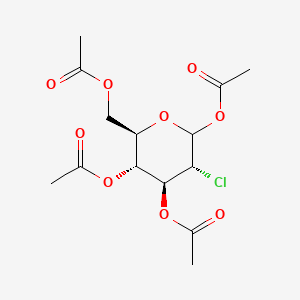
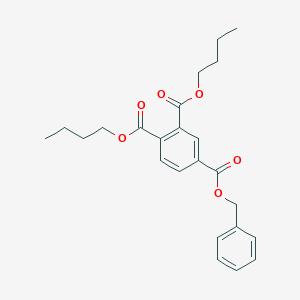
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
